molecular formula C8H8F3NO2S B1371109 Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate CAS No. 1153298-63-5

Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate

Cat. No.: B1371109
CAS No.: 1153298-63-5
M. Wt: 239.22 g/mol
InChI Key: CURBFAAXYYCLQH-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The trifluoromethyl group attached to the thiazole ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate typically involves the reaction of ethyl bromoacetate with 4-(trifluoromethyl)-1,3-thiazole-2-thiol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Formation of 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of the trifluoromethyl group and thiazole ring, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-2-14-7(13)3-6-12-5(4-15-6)8(9,10)11/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURBFAAXYYCLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CS1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153298-63-5
Record name ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate
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Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate

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